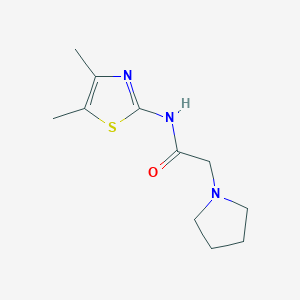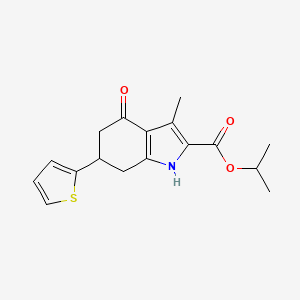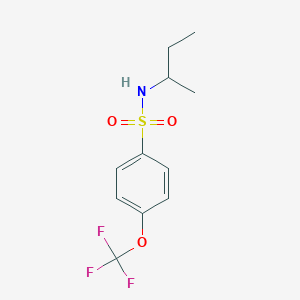![molecular formula C19H17NO2 B4438091 {4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)
{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol
Overview
Description
{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol, commonly known as BPPM, is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. This compound belongs to the family of pyridine derivatives and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BPPM involves the inhibition of several signaling pathways that are involved in cell growth and survival. BPPM has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, BPPM has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BPPM has been found to exhibit several biochemical and physiological effects. Studies have shown that BPPM inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BPPM has been found to reduce the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. BPPM has also been found to exhibit antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BPPM in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, BPPM has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases. However, one of the limitations of using BPPM in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BPPM. One of the primary directions is the development of more efficient synthesis methods for BPPM. Additionally, further studies are needed to understand the mechanism of action of BPPM and its potential applications in the treatment of various diseases. Furthermore, studies are needed to evaluate the toxicity and pharmacokinetics of BPPM, which will be crucial in determining its potential use in clinical settings.
Conclusion:
In conclusion, BPPM is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. The synthesis method of BPPM involves the reaction of 2-bromo-4'-methoxyacetophenone with 2-aminomethylpyridine in the presence of a palladium catalyst. BPPM has been found to exhibit several potential applications in scientific research, including cancer research and the treatment of inflammatory diseases. The mechanism of action of BPPM involves the inhibition of several signaling pathways that are involved in cell growth and survival. BPPM has been found to exhibit several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While BPPM has several advantages for lab experiments, its limited solubility in water is a significant limitation. Finally, there are several future directions for the study of BPPM, including the development of more efficient synthesis methods and further studies to understand its potential applications in clinical settings.
Scientific Research Applications
BPPM has been found to exhibit several potential applications in scientific research. One of its primary applications is in the field of cancer research. Studies have shown that BPPM inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, BPPM has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[4-(2-phenylmethoxyphenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-13-17-12-16(10-11-20-17)18-8-4-5-9-19(18)22-14-15-6-2-1-3-7-15/h1-12,21H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQFUMWHAXRJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1S*,6R*)-3,9-diazabicyclo[4.2.1]non-9-ylsulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4438010.png)

![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanenitrile](/img/structure/B4438025.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)
![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)

![methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![N-isopropyl-N-(2-methoxyethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4438064.png)
![3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)

![N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)
